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Introduction to Branebrutinib and BTK

Branebrutinib (BMS-986195) is a potent, highly selective, oral, small-molecule, covalent, and

irreversible inhibitor of Bruton's tyrosine kinase (BTK) [1] [2]. BTK is a crucial enzyme in the immune

system, belonging to the Tec family of non-receptor tyrosine kinases. It is essential for signaling through the

B-cell receptor (BCR) and several Fc receptors (FcγR, FcεR) [1] [2] [3]. Given its role in B cell and myeloid

cell activation, BTK is a promising therapeutic target for treating various autoimmune diseases such as

rheumatoid arthritis, lupus, and Sjögren's syndrome [1] [2].

The drug discovery strategy aimed to identify a covalent inhibitor with the intrinsic potency, selectivity, and

pharmacokinetic (PK) properties necessary for rapid systemic inactivation of BTK following a very low

oral dose [2]. This strategy successfully led to the identification of branebrutinib, which has advanced into

clinical studies based on its excellent efficacy in animal models and a desirable tolerability profile [2] [3].

Key Properties and Experimental Data

The table below summarizes the core in vitro and in vivo characteristics of branebrutinib.
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Aspect Details

Molecular Formula C₂₀H₂₃FN₄O₂ [4]

Molecular Weight 370.428 g/mol [4]

Mechanism of Action Covalent, irreversible inhibitor of BTK [2]

Primary Target (IC₅₀) BTK (0.1 nM) [5]

Related Targets (IC₅₀) TEC (0.9 nM), BMX (1.5 nM), TXK (5 nM) [5]

Selectivity >5,000-fold selective for BTK over 240 other kinases [1] [5]

Human Whole Blood Assay (IC₅₀) Inhibition of BCR-stimulated CD69 on B cells (11 nM) [5]

In Vivo Half-life (Plasma) Short across species (0.46 - 4.3 hours) [5]

Oral Bioavailability High in multiple species (e.g., 100% in mice, 74% in rats) [5]

Discovery Strategy and Structure-Activity Relationship
(SAR)

The discovery of branebrutinib was the result of a deliberate strategy to optimize a series of inhibitors for

rapid and efficient target inactivation [2].

Strategic Goals: The team sought a covalent inhibitor that would combine high intrinsic potency
with favorable PK properties. The goal was to achieve a rapid rate of systemic BTK inactivation after
a low oral dose. The long half-life of the BTK protein itself (115-154 hours in humans) [1] meant that a

covalent inhibitor could sustain pharmacodynamic effects long after the drug itself was cleared from
the bloodstream [1] [2].

SAR and Molecular Design: Research involved the exploration of novel, conformationally
constrained chemical scaffolds. While the specific structural evolution of branebrutinib is highly

technical, the overall SAR work focused on enhancing potency and selectivity while reducing safety
liabilities. This included designing molecules with locked atropisomers to achieve a specific and

optimal three-dimensional shape for binding to BTK [6] [7]. The resulting structure of branebrutinib
allows it to potently and covalently bind to the cysteine 481 (Cys481) residue in the active site of BTK,

leading to its irreversible inactivation [1] [2].
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Key Experimental Models and Protocols

To characterize branebrutinib, several key experiments were conducted, the methodologies of which are

crucial for researchers to understand.

1. BTK Occupancy Assay (Clinical PD Biomarker)

Objective: To measure the extent and duration of BTK inhibition in subjects' blood cells following drug

administration [1].
Methodology: A mass spectrometry assay was used to directly distinguish and quantify drug-

occupied BTK versus free BTK in peripheral blood mononuclear cells (PBMCs). This high-resolution
PD assay provided direct data on target engagement over time [1].

Workflow: PBMC samples were collected from participants, proteins were digested, and BTK-derived
peptides were analyzed by mass spectrometry. The specific peptide containing the covalently bound

drug could be distinguished from the unmodified peptide, allowing for precise calculation of BTK
occupancy percentage [1].

2. In Vivo Efficacy Models

Objective: To evaluate the potency of branebrutinib in disease-relevant animal models [1] [5].
Murine Arthritis Models: The drug was tested in collagen-induced arthritis (CIA) and collagen

antibody-induced arthritis (CAIA) models. Mice were administered branebrutinib orally once daily,
and efficacy was assessed by measuring the reduction in clinical arthritis scores, histological joint

damage, and bone mineral density loss [1].
Lupus Nephritis Model: The drug was evaluated in the NZB/W lupus-prone mouse model. Animals

were treated with branebrutinib (e.g., 0.2, 0.5, and 1.5 mg/kg by oral gavage), and reduction in
proteinuria and other disease markers were measured [5].

3. Selectivity Profiling

Objective: To ensure branebrutinib did not inhibit other kinases, which could lead to off-target side
effects [1] [5].

Methodology: The compound was screened against a panel of 240 kinases.
Result: Branebrutinib demonstrated exceptional selectivity, showing >5,000-fold selectivity for BTK

over most other kinases. Only four kinases from the same Tec family (TEC, BMX, TXK, ITK) showed
less, though still significant, selectivity (9 to 1,000-fold) [1] [5].

Safety and Pharmacokinetics in Humans
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A first-in-human, double-blind, placebo-controlled Phase I study (NCT02705989) evaluated the safety and

PK/PD of branebrutinib in healthy participants [1].

Safety: Branebrutinib was well tolerated at single doses up to 30 mg and multiple doses up to 10
mg daily for 14 days. The majority of adverse events (AEs) were mild or moderate. One serious AE

led to discontinuation, but the overall safety profile was favorable [1].
Pharmacokinetics (PK): The drug was rapidly absorbed, reaching maximum plasma concentration

within 1 hour. It had a short plasma half-life (1.2-1.7 hours), falling to undetectable levels within 24
hours [1].

Pharmacodynamics (PD): Despite the short plasma half-life, BTK occupancy was rapid and
sustained. A single 10 mg dose achieved 100% BTK occupancy. The occupancy decayed slowly

over time, with a half-life of 115-154 hours, aligning with the natural turnover rate of the BTK protein.
This demonstrated that the pharmacodynamic effect persists long after the drug is cleared from

circulation [1].

BTK Signaling Pathway and Drug Action

The following diagram illustrates the key signaling pathways mediated by BTK that are relevant to

autoimmune diseases, and where branebrutinib acts.
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Key: BCR (B-cell receptor), FcR (Fc receptors), RANK (Receptor activator of NF-κB). Branebrutinib

covalently inhibits BTK, disrupting downstream pro-inflammatory signaling.
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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